Clinical Trial: ATCA vs. Placebo in Chronic Persistent Hepatitis — Improvement in Cytolysis and Cholestasis Parameters (Rizzo 1986)
In the largest published controlled trial for this compound, arginine tidiacicate (ATCA, the active ingredient of Tiadilon) demonstrated a clear-cut improvement in subjective symptoms and key cytolysis and cholestasis laboratory parameters compared to placebo in patients with chronic persistent hepatitis [1]. Fifty patients were randomized to ATCA 400 mg three times daily (1200 mg/day) or placebo for 30 days in a double-blind design. The ATCA group showed modifications in cytolysis and cholestasis parameters that were greater than those observed in the placebo group, with excellent drug tolerance and no reported side-effects. This trial provides the highest-grade clinical evidence available for Tiadilon, establishing its efficacy over placebo in a hepatoprotective indication.
| Evidence Dimension | Improvement in cytolysis and cholestasis laboratory parameters |
|---|---|
| Target Compound Data | ATCA 1200 mg/day (400 mg t.i.d.) for 30 days: clear-cut improvement in subjective symptoms and cytolysis/cholestasis parameters (magnitude greater than placebo group; exact numerical values not reported in accessible abstract) |
| Comparator Or Baseline | Placebo — patients receiving placebo showed lesser modification of the same parameters |
| Quantified Difference | Between-group differences described as 'clear-cut' and 'greater than in the placebo group' (qualitative descriptor from published abstract; original numerical data behind paywall) |
| Conditions | Randomized, double-blind, placebo-controlled trial; 50 patients with symptomatic chronic persistent hepatitis; 30-day treatment duration |
Why This Matters
This is the only randomized controlled trial that directly establishes Tiadilon's active pharmaceutical ingredient (ATCA) as superior to placebo, providing regulatory-grade clinical evidence that generic hepatoprotectives lacking comparable trial data cannot claim.
- [1] Rizzo S. Clinical trial with arginine tidiacicate in symptomatic chronic persistent hepatitis. Int J Clin Pharmacol Res. 1986;6(3):225-230. PMID: 3527997. View Source
